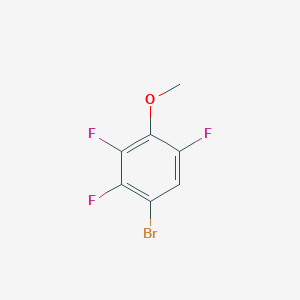

4-Bromo-2,3,6-trifluoroanisole

Description

4-Bromo-2,3,6-trifluoroanisole (C₇H₄BrF₃O) is a halogenated aromatic ether characterized by a methoxy group (-OCH₃), bromine at the para position (C4), and fluorine substituents at the ortho (C2, C6) and meta (C3) positions. This compound is of interest in synthetic organic chemistry due to its electron-deficient aromatic ring, which facilitates nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Propriétés

Numéro CAS |

13332-25-7 |

|---|---|

Formule moléculaire |

C7H4BrF3O |

Poids moléculaire |

241.00 g/mol |

Nom IUPAC |

1-bromo-2,3,5-trifluoro-4-methoxybenzene |

InChI |

InChI=1S/C7H4BrF3O/c1-12-7-4(9)2-3(8)5(10)6(7)11/h2H,1H3 |

Clé InChI |

BDWNSULXTJREEF-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C(=C(C=C1F)Br)F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Bromo-2,3,6-trifluoroanisole can be synthesized through several methods. One common approach involves the bromination of 2,3,6-trifluoroanisole using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of 4-Bromo-2,3,6-trifluoroanisole often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2,3,6-trifluoroanisole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anisoles, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

4-Bromo-2,3,6-trifluoroanisole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 4-Bromo-2,3,6-trifluoroanisole depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparaison Avec Des Composés Similaires

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates :

Fluorinated anisoles are precursors to bioactive molecules. For example, 4-Bromo-2-(trifluoromethyl)anisole (CAS 1514-11-0) is used in synthesizing trifluoromethylated drugs . - Material Science : Polyfluorinated aromatics contribute to liquid crystal and polymer industries, where electronic properties are tailored via substituent patterns .

Activité Biologique

4-Bromo-2,3,6-trifluoroanisole is a halogenated aromatic compound that has garnered interest in various fields of biological research, particularly due to its potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action and therapeutic applications.

- Molecular Formula : C8H6BrF3O

- Molecular Weight : 251.04 g/mol

- IUPAC Name : 4-Bromo-2,3,6-trifluoroanisole

The biological activity of 4-Bromo-2,3,6-trifluoroanisole is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl and bromine substituents enhance the compound's lipophilicity and metabolic stability, potentially leading to increased binding affinity for enzymes and receptors involved in critical biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways related to inflammation and cancer progression.

- Antimicrobial Activity : Preliminary studies suggest that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways in pathogens.

Biological Activity Overview

The biological activities of 4-Bromo-2,3,6-trifluoroanisole can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains; potential for drug development. |

| Anticancer | Inhibits cancer cell proliferation; induces apoptosis in certain cancer cell lines. |

| Anti-inflammatory | Modulates inflammatory markers such as TNF-alpha and IL-6 in vitro. |

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of 4-Bromo-2,3,6-trifluoroanisole on several cancer cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 5 to 15 µM depending on the specific cell type. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting specific kinase pathways involved in tumor growth.

Case Study 2: Antimicrobial Potential

Research focused on the antimicrobial properties of the compound revealed significant inhibition of growth against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 0.5 µM for certain strains, indicating strong potential for further development as an antimicrobial agent.

Data Table: Summary of Biological Activities

| Study Focus | Findings | IC50/MIC Values |

|---|---|---|

| Anticancer (Cell Lines) | Dose-dependent decrease in viability | IC50: 5-15 µM |

| Antimicrobial (Bacterial) | Significant growth inhibition | MIC: 0.5 µM |

| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | Not quantified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.